Product packaging for Labetuzumab Govitecan(Cat. No.:CAS No. 1469876-18-3)

Labetuzumab Govitecan

Cat. No.: B608436
CAS No.: 1469876-18-3
M. Wt: 1587.7 g/mol
InChI Key: CBNAAKBWBABMBY-LQCKLLCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a rapidly advancing class of therapeutics that merge the target specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. ascopubs.org This innovative approach aims to create a "magic bullet" that can distinguish between cancerous and healthy cells, a concept first envisioned by Paul Ehrlich over a century ago. nih.gov The fundamental goal of ADCs is to achieve a high concentration of the cytotoxic payload at the tumor site while limiting exposure to healthy tissues, thus improving efficacy and reducing side effects compared to traditional chemotherapy. ascopubs.orgthieme-connect.com

The efficacy and safety of an ADC are determined by the interplay of its three primary components: a monoclonal antibody, a chemical linker, and a cytotoxic payload. ascopubs.orgsigmaaldrich.comnih.gov

Monoclonal Antibody (mAb): This component provides the ADC with its targeting specificity. sigmaaldrich.com It is designed to recognize and bind to a specific antigen that is overexpressed on the surface of tumor cells. precisionformedicine.com

Linker: The linker is a chemical bridge that connects the antibody to the cytotoxic payload. precisionformedicine.com Its stability is crucial; it must remain intact in the bloodstream to prevent premature release of the payload but be designed to cleave and release the drug once inside the target cancer cell. ascopubs.orgmybiosource.com

Cytotoxic Payload: This is the pharmacologically active component of the ADC, responsible for killing the cancer cell. ascopubs.org These are often highly potent molecules that would be too toxic to administer systemically on their own. nih.gov

ComponentFunction
Monoclonal Antibody Targets specific antigens on tumor cells. precisionformedicine.com
Linker Connects the antibody and payload, ensuring stability in circulation and release at the tumor site. ascopubs.orgmybiosource.com
Cytotoxic Payload Induces cell death in targeted cancer cells. ascopubs.org

The monoclonal antibody component of labetuzumab govitecan is Labetuzumab (hMN-14) . aacrjournals.org Labetuzumab is a humanized monoclonal antibody that specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). assaygenie.comzeta-corp.com CEACAM5, also known as CEA or CD66e, is a glycoprotein (B1211001) that is highly overexpressed in a majority of solid tumors, including over 90% of colorectal cancers, as well as gastric, pancreatic, and lung cancers. aacrjournals.orgzeta-corp.com Its expression on normal tissues is limited, making it an attractive target for cancer therapy. prnewswire.com By binding to CEACAM5, labetuzumab acts as a delivery vehicle, guiding the attached cytotoxic payload directly to the cancer cells. assaygenie.com

This compound utilizes a cleavable linker to attach the cytotoxic payload to the labetuzumab antibody. adcreview.com Specifically, it employs a pH-sensitive linker that contains a maleimide (B117702) group for attachment to the antibody and a carbonate group that facilitates the release of the payload in the acidic environment of the tumor cell's lysosomes. medchemexpress.comadcreview.com This type of linker is designed to be stable in the bloodstream's neutral pH but to break down upon internalization into the cancer cell, where the internal compartments are more acidic. nih.govresearchgate.net The specific linker used in some studies is designated as CL2A, which is a derivative of a more complex linker, CL2. nih.govaacrjournals.org The CL2A linker was found to have an intermediate stability in serum, with a half-life of 1-2 days for releasing the payload, which was deemed optimal for balancing efficacy and tolerability. nih.gov

The conjugation strategy for this compound involves the mild reduction of the antibody's interchain disulfide bonds to create reactive thiol groups. nih.gov The maleimide moiety of the linker-drug complex then reacts with these sulfhydryl groups to form a stable thioether bond. nih.gov This process results in a drug-to-antibody ratio (DAR) of approximately 7.6, meaning each antibody molecule carries, on average, nearly eight molecules of the cytotoxic drug. nih.gov

The cytotoxic payload in this compound is SN-38 . adcreview.com SN-38 is the active metabolite of the well-known chemotherapy drug irinotecan (B1672180) (CPT-11) and is a potent topoisomerase I inhibitor. explorationpub.comnih.govbiochempeg.com Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; by inhibiting it, SN-38 causes double-strand DNA breaks, leading to cell death (apoptosis). biochempeg.comrsc.org SN-38 is estimated to be 100 to 1,000 times more potent than its parent drug, irinotecan. nih.govaacrjournals.org However, its direct use as a systemic drug is limited by its poor water solubility and high toxicity. acs.org By incorporating SN-38 into an ADC, its potent anti-cancer activity can be harnessed while mitigating its systemic toxicity. karger.com The attachment of the linker to the 20-hydroxyl group of SN-38 helps to stabilize its active lactone ring, protecting it from inactivation in the bloodstream. nih.govaacrjournals.org

The design of this compound is centered on several key principles to achieve effective targeted drug delivery:

Target Antigen Selection: The choice of CEACAM5 as a target is critical. An ideal target for an ADC should be highly expressed on tumor cells and have minimal expression on healthy cells to ensure specificity and reduce off-target toxicity. binaytara.orgbiochempeg.com The ADC-antigen complex should also be efficiently internalized by the cancer cell. biochempeg.comdrug-dev.com

Antibody Specificity and Affinity: The labetuzumab antibody is engineered to bind with high affinity and specificity to CEACAM5, ensuring that the ADC is directed primarily to cancer cells. assaygenie.comaacrjournals.org

Linker Stability and Cleavage: The linker must be stable enough to prevent premature release of SN-38 in the circulation, which could cause systemic toxicity. ascopubs.orgmybiosource.com However, it must also be efficiently cleaved within the target cell to release the active drug. mybiosource.com The pH-sensitive nature of the linker in this compound is designed to exploit the acidic environment of lysosomes within cancer cells. medchemexpress.comadcreview.com

Potent Payload: The use of a highly potent payload like SN-38 is essential, as only a small fraction of the administered ADC dose typically reaches the tumor. nih.gov The high potency ensures that even a small amount of released drug can effectively kill the cancer cell. nih.gov

Core Components and Their Functional Roles

Linker Technologies and Conjugation Strategies

Historical Context and Development Trajectory of this compound

The development of this compound was a logical progression in the field of targeted cancer therapy, building upon the clinical validation of both its antibody and payload components. aacrjournals.org Labetuzumab (hMN-14) had already been investigated in clinical trials for its targeting of CEACAM5-expressing cancers. aacrjournals.org Similarly, irinotecan, the prodrug of SN-38, was an established treatment for metastatic colorectal cancer. aacrjournals.org

The concept was to combine these two clinically relevant components to create a more effective and less toxic therapeutic. aacrjournals.org this compound, also known as IMMU-130, was developed by Immunomedics. adcreview.comspringer.com It advanced into Phase I/II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with metastatic colorectal cancer who had previously been treated with an irinotecan-containing regimen. explorationpub.comadcreview.com While some clinical activity was observed, the development of this specific ADC was eventually discontinued. assaygenie.com However, the research and clinical data generated from the this compound program have provided valuable insights into the design and optimization of ADCs, contributing to the development of next-generation targeted therapies. assaygenie.com

Development MilestoneDescription
Originator IBC Pharmaceuticals; Immunomedics springer.com
Developer Immunomedics springer.com
Target Antigen CEACAM5 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5) adcreview.com
Antibody Labetuzumab (humanized IgG1) adcreview.comaacrjournals.org
Payload SN-38 (active metabolite of irinotecan) adcreview.com
Linker pH-sensitive, cleavable linker (e.g., CL2A) adcreview.comaacrjournals.org
Highest Development Phase Phase II for Colorectal Cancer springer.com
Status Discontinued assaygenie.com

Significance of this compound as a Research Compound in Oncology

The significance of this compound in oncology research is multifaceted. Although some clinical development of this compound has been discontinued, the insights gained from its study remain vital for the broader field of ADC development. assaygenie.com Research into this compound has provided a valuable platform for understanding the intricacies of targeted drug delivery, the challenges of tumor heterogeneity, and the mechanisms of drug resistance. assaygenie.com

Preclinical and clinical investigations of this compound have contributed to a deeper understanding of the therapeutic potential of targeting the CEACAM5 antigen. cusabio.comadcreview.com CEACAM5 is highly expressed in a variety of solid tumors, including those of the gastrointestinal tract, and is associated with tumor progression and metastasis. cusabio.comnih.gov Studies with this compound have helped to validate CEACAM5 as a viable target for ADC-based therapies. ascopubs.orginnoventbio.com

Furthermore, research on this compound has provided crucial data on the use of SN-38 as a payload in ADCs. explorationpub.comfirstwordpharma.com SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. genemedi.netmedchemexpress.comtandfonline.com However, its systemic administration is associated with significant toxicity. firstwordpharma.com this compound was developed to harness the high potency of SN-38 while improving its therapeutic index through targeted delivery. firstwordpharma.com Preclinical studies demonstrated that this compound could deliver significantly higher concentrations of SN-38 to tumors compared to systemic irinotecan administration, with reduced levels in normal tissues. firstwordpharma.comnih.gov

Detailed Research Findings from a Phase I/II Trial in Metastatic Colorectal Cancer

A key clinical investigation of this compound involved a Phase I/II trial in patients with refractory or relapsing metastatic colorectal cancer who had previously received irinotecan-based therapy. nih.govascopubs.org This study evaluated different dosing schedules to determine the safety and preliminary efficacy of the compound. nih.govascopubs.org

ParameterFinding
Patient Population 86 patients with a median of five prior therapies. nih.govascopubs.org
Tumor Response (RECIST 1.1) 38% of patients showed a reduction in tumor size from baseline. nih.govascopubs.org
Partial Response (PR) One patient achieved a partial response that was sustained for over two years. nih.govascopubs.org
Stable Disease (SD) 42 patients had stable disease as their best overall response. nih.govascopubs.org
Clinical Benefit Rate (PR + SD ≥ 4 months) 29% ascopubs.org
Median Progression-Free Survival (PFS) 3.6 months nih.govascopubs.org
Median Overall Survival (OS) 6.9 months nih.govascopubs.org

These results demonstrated that monotherapy with this compound had a manageable safety profile and showed signs of therapeutic activity in a heavily pretreated patient population. nih.govascopubs.org

Preclinical Comparison of SN-38 Delivery

Preclinical studies in animal models bearing human colonic cancer xenografts highlighted the efficiency of this compound in delivering its cytotoxic payload compared to conventional chemotherapy. firstwordpharma.comnih.gov

Treatment GroupKey Finding
This compound Delivered approximately 11- to 16-fold higher concentrations of SN-38 to tumors. nih.gov
Irinotecan Resulted in significantly lower tumor concentrations of SN-38. firstwordpharma.comnih.gov
Normalized Delivery Advantage When adjusted for the amount of SN-38 equivalents administered, this compound potentially delivered over 300-fold more SN-38 to CEA-producing tumors. nih.gov

These preclinical findings underscore the targeted nature of the antibody-drug conjugate, which leads to a more concentrated delivery of the cytotoxic agent to the tumor site. firstwordpharma.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H102N12O24S B608436 Labetuzumab Govitecan CAS No. 1469876-18-3

Properties

CAS No.

1469876-18-3

Molecular Formula

C75H102N12O24S

Molecular Weight

1587.7 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[[4-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-5-amino-1-[4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxycarbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1

InChI Key

CBNAAKBWBABMBY-LQCKLLCCSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Labetuzumab govitecan;  hMN14-SN38;  IMMU 130;  IMMU-130;  IMMU130;  Labetuzumab-SN38; 

Origin of Product

United States

Molecular and Cellular Targeting Mechanisms of Labetuzumab Govitecan

Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) as a Research Target

CEACAM5, also known as CEA or CD66e, is a glycoprotein (B1211001) that belongs to the immunoglobulin (Ig) superfamily. atlasgeneticsoncology.orgwikipedia.org It is a well-established tumor marker, particularly for colorectal cancer, and its expression is often elevated in various other malignancies. aacrjournals.orgpatsnap.com Under normal physiological conditions, CEACAM5 expression is low and primarily localized to the apical surface of epithelial cells. atlasgeneticsoncology.org However, in cancer cells, this polarized expression is lost, and the protein is often shed into the bloodstream, making it a detectable serum biomarker. researchgate.net

CEACAM5 Expression and Biological Relevance in Cancer Models

CEACAM5 is frequently overexpressed in a wide range of solid tumors. Research indicates high expression levels in approximately 90% of gastrointestinal, colorectal, and pancreatic cancers, as well as in about 50% of breast cancers. onclive.comnih.gov Its overexpression is also a notable feature in non-small cell lung cancer (NSCLC), particularly in adenocarcinomas, and in a significant subset of neuroendocrine prostate cancers (NEPC). onclive.comnih.gov

The following table summarizes the expression of CEACAM5 across different tumor types based on immunohistochemistry (IHC) studies.

Tumor TypeCEACAM5 Expression DetailsReferences
Gastrointestinal Cancers Overexpressed in about 90% of cases. onclive.comnih.gov
Colorectal Cancer Overexpressed in about 90% of cases; used as a standard serum biomarker. onclive.comaacrjournals.orgnih.gov
Pancreatic Cancer Overexpressed in about 90% of cases; moderately differentiated tumors show higher expression. onclive.comnih.govnih.gov
Breast Cancer Overexpressed in about 50% of cases; expression can vary by subtype. onclive.comnih.govoncotarget.com
Non-Small Cell Lung Cancer (NSCLC) Overexpressed in about 20% of adenocarcinomas; higher in small-cell lung cancer and large-cell neuroendocrine tumors. onclive.comnih.govnih.gov
Neuroendocrine Prostate Cancer (NEPC) Enriched expression compared to other metastatic castration-resistant prostate cancer (mCRPC) subtypes. nih.govnih.gov
Ovarian Cancer Mucinous adenocarcinomas show significantly higher expression than serous adenocarcinomas. nih.gov

This table is for informational purposes and summarizes findings from various research studies. Expression levels can vary based on tumor histotype and the specific detection methods used.

CEACAM5 plays a multifaceted role in the advancement of tumors. As a cell adhesion molecule, it facilitates both homophilic (CEACAM5-CEACAM5) and heterophilic (CEACAM5 to other molecules) interactions. springermedizin.de These interactions are believed to be involved in cancer invasion and metastasis. springermedizin.de

Key functions of CEACAM5 in tumor progression include:

Inhibition of Anoikis: CEACAM5 has been shown to protect cancer cells from anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. wikipedia.orguniprot.org This resistance to anoikis is crucial for the survival of metastatic cells.

Promotion of Cell Proliferation and Migration: Studies in NSCLC models have demonstrated that CEACAM5 stimulates cancer progression by promoting cell proliferation and migration. nih.govnih.gov This effect is partly mediated through the p38-SMAD2/3 signaling pathway. onclive.comonclive.com

Metastatic Outgrowth: In breast cancer models, overexpression of CEACAM5 has been shown to drive the growth of tumors at metastatic sites. ecancer.org It appears to inhibit epithelial-mesenchymal transition (EMT), a process that slows proliferation, thereby allowing for faster tumor growth in the metastatic niche. ecancer.org

Immune Evasion: CEACAM5 can act as a binding partner that elicits immune evasion signaling, helping cancer cells to escape surveillance by the immune system.

NEPC is an aggressive variant of prostate cancer with limited effective treatment options. nih.govpcf.org Research has identified CEACAM5 as a promising cell surface antigen in this specific subtype. nih.govpnas.org

Key findings in NEPC models include:

Enriched Expression: Studies have confirmed that CEACAM5 expression is significantly enriched in NEPC compared to other subtypes of metastatic castration-resistant prostate cancer (mCRPC). nih.govnih.gov RNA-Seq data has shown high levels of CEACAM5 gene expression in a majority of NEPC samples. pcf.org

Minimal Overlap with Other Antigens: The expression of CEACAM5 in NEPC minimally overlaps with other prostate cancer targets like PSMA, PSCA, and Trop2, suggesting it could be a unique therapeutic target for this patient population. nih.govnih.gov

Regulation by ASCL1: The pioneer transcription factor ASCL1 has been identified as a potential driver of CEACAM5 expression in NEPC. nih.govurotoday.com ASCL1 can induce neuroendocrine reprogramming in prostate cancer, which is associated with increased accessibility of the CEACAM5 gene promoter. nih.govnih.gov

Therapeutic Targeting: The ADC labetuzumab govitecan has demonstrated the ability to induce DNA damage in CEACAM5-positive prostate cancer cell lines and has shown significant anti-tumor responses in xenograft models of CEACAM5-positive castration-resistant prostate cancer, including chemotherapy-resistant NEPC. nih.govnih.gov

Role in Tumor Progression and Cell Adhesion

Molecular Characteristics of CEACAM5 as an Antigen

CEACAM5 is a heavily glycosylated protein with a molecular mass of approximately 180 kDa. atlasgeneticsoncology.org It belongs to the immunoglobulin superfamily and is characterized by an N-terminal domain followed by several IgC-like domains. aacrjournals.orgresearchgate.net The protein is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. wikipedia.orgaacrjournals.org

The structure of the CEACAM5 protein consists of:

An N-terminal IgV-like domain.

Six IgC-like domains (A1, B1, A2, B2, A3, and B3). atlasgeneticsoncology.orgresearchgate.net

These extracellular domains are essential for the molecule's function in cell adhesion. aacrjournals.org The antibody component of this compound, labetuzumab, is a humanized monoclonal antibody designed to specifically recognize and bind to CEACAM5. assaygenie.comnih.gov The MN-14 antibody, from which labetuzumab is derived, targets the A3B3 domain of CEACAM5. nih.gov

Differential Binding Affinity to Membrane-Bound versus Soluble CEACAM5

A critical aspect of targeting CEACAM5 is the presence of a soluble form of the antigen, which is shed from the tumor cell surface and circulates in the blood. researchgate.netaacrjournals.org High concentrations of soluble CEACAM5 could potentially bind to the ADC in the bloodstream, preventing it from reaching the tumor.

Research has shown that different anti-CEACAM5 antibodies exhibit varying binding affinities for the membrane-bound versus the soluble form of the antigen. One study compared the binding properties of labetuzumab with another novel anti-CEA antibody, 15-1-32. nih.gov In the presence of soluble CEA, labetuzumab showed a reduced binding activity to cell surface CEA expressed on cancer cells. nih.gov In contrast, the binding of the 15-1-32 antibody to membrane-bound CEA was only slightly affected by the presence of soluble CEA, as it demonstrated a weaker binding to the soluble form. nih.gov This highlights that the specific epitope targeted by an antibody can influence its effectiveness in the presence of shed antigen. This compound's design, however, has shown efficacy in preclinical models where it delivers significantly higher concentrations of its payload (SN-38) to tumors compared to systemic administration of irinotecan (B1672180).

Antibody-Antigen Binding and Intracellular Trafficking

The efficacy of this compound is critically dependent on its ability to bind to CEACAM5 on the tumor cell surface and subsequently be internalized. researchgate.nettandfonline.com This process ensures that the cytotoxic payload is delivered directly inside the target cancer cells.

Receptor-Mediated Internalization Pathways

Upon binding to CEACAM5 on the cancer cell surface, this compound is internalized through a process called receptor-mediated endocytosis. researchgate.nettandfonline.comaacrjournals.org This is a primary mechanism for the cellular uptake of ADCs. aacrjournals.org The binding of the antibody to its target antigen triggers the cell to engulf the entire ADC-antigen complex. aacrjournals.org

Potential for Payload Release Independent of Internalization in Specific Contexts

While receptor-mediated internalization is the primary intended mechanism of action, some research suggests the possibility of payload release without the need for the ADC to be fully internalized. semanticscholar.orgresearchgate.net This could occur through the cleavage of the linker in the tumor microenvironment, which can be acidic and contain proteases. nih.gov If the linker is susceptible to these extracellular conditions, the SN-38 payload could be released in the vicinity of the tumor cells, potentially leading to a "bystander effect" where neighboring cancer cells that may not even express the target antigen are also killed. nih.govaacrjournals.org However, the design of this compound, with its pH-sensitive linker, primarily favors intracellular release. mdpi.comaacrjournals.org

Strategies to Enhance Intracellular Delivery in Preclinical Models

To improve the therapeutic efficacy of ADCs like this compound, researchers have explored strategies to enhance the intracellular delivery of the payload. nih.gov One such strategy involves increasing the rate of internalization of the ADC. nih.gov

Payload Release and Intracellular Activation

Once the this compound ADC is inside the cancer cell, the SN-38 payload must be released from the antibody to exert its cytotoxic effect. This release is facilitated by the specific design of the linker connecting the drug to the antibody. mdpi.com

pH-Sensitive Linker Cleavage Mechanisms

This compound utilizes a pH-sensitive linker known as CL2A. nih.govmdpi.comaacrjournals.org This linker is designed to be stable in the bloodstream, where the pH is neutral (around 7.4), but becomes unstable in the acidic environment of the cell's endosomes and lysosomes (pH 4-6). mdpi.comaacrjournals.org As the ADC is trafficked into these acidic compartments following internalization, the lower pH triggers the cleavage of the linker, releasing the active SN-38 payload directly inside the cancer cell. mdpi.comaacrjournals.org This targeted release mechanism is crucial for maximizing the concentration of the cytotoxic drug at the site of action and minimizing its exposure to healthy tissues. Studies have shown that at a pH of 4.5, which mimics the lysosomal environment, there is a 97% release of the drug after 24 hours, compared to only a 6% release at a neutral pH of 7.4. mdpi.com

Enzymatic Processing and SN-38 Liberation

This compound is an antibody-drug conjugate (ADC) comprised of a humanized monoclonal antibody, labetuzumab, linked to SN-38, the active metabolite of irinotecan. nih.govaacrjournals.org The linkage is achieved through a proprietary, pH-sensitive linker. aacrjournals.orgmedchemexpress.com This design allows for the targeted delivery of the cytotoxic payload, SN-38, to tumor cells expressing carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). nih.govexplorationpub.com

The liberation of SN-38 from the antibody is not primarily an enzymatic process but is rather facilitated by the acidic environment of the tumor lysosomes. aacrjournals.org After this compound binds to CEACAM5 on the cancer cell surface, the ADC-antigen complex is internalized. axispharm.com Within the acidic milieu of the lysosomes, the linker is hydrolyzed, releasing SN-38 into the cell. aacrjournals.org This pH-dependent release mechanism is a key feature, as it helps to maintain the stability of the ADC in systemic circulation where the physiological pH is neutral. aacrjournals.org The linker's attachment to the 20th position of SN-38's lactone ring is crucial for stabilizing this active form and protecting it from premature inactivation. nih.gov While in circulation, the SN-38 payload is shielded from glucuronidation by UGT1A1-metabolizing enzymes, a common pathway for its inactivation. nih.gov

Mechanism of Cytotoxicity of SN-38

Topoisomerase I Inhibition and DNA Damage Induction

SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I (Top1), a nuclear enzyme essential for DNA replication and transcription. pharmgkb.orgiiarjournals.org Top1 functions by creating transient single-strand breaks in the DNA, which allows the DNA to unwind and relieve torsional strain during these processes. pharmgkb.orgresearchgate.net SN-38 interferes with this process by binding to the Top1-DNA complex. mdpi.com This binding stabilizes the complex and prevents the re-ligation of the DNA strand, trapping the enzyme on the DNA. iiarjournals.orgmdpi.com

The collision of the DNA replication machinery with these stabilized Top1-DNA complexes leads to the conversion of the initial single-strand breaks into more lethal, irreversible double-strand DNA breaks. pharmgkb.orgiiarjournals.orgresearchgate.net This induction of DNA damage is a hallmark of SN-38's activity. nih.govresearchgate.net The accumulation of these double-strand breaks disrupts DNA replication, ultimately leading to cell death. axispharm.compharmgkb.org Studies have shown a direct correlation between the formation of drug-induced DNA-protein crosslinks and the subsequent generation of double-stranded DNA breaks. nih.gov While considered to be most effective during the S-phase of the cell cycle when DNA replication is active, evidence also suggests that SN-38 can induce chromatid breaks independently of DNA synthesis. nih.gov

Cellular Responses to Induced DNA Damage

The DNA damage induced by SN-38 triggers a cascade of cellular responses. researchgate.net A primary response is the activation of the DNA damage response (DDR) pathway. researchgate.net The formation of double-strand breaks activates sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex and ataxia-telangiectasia mutated (ATM) kinase. researchgate.net This activation leads to the phosphorylation of various downstream targets, including checkpoint kinase 2 (Chk2) and histone H2AX (to form γ-H2AX), which are markers of DNA damage. researchgate.net

Activation of the DDR can lead to several outcomes, including cell cycle arrest, senescence, or apoptosis (programmed cell death). aacrjournals.orgnih.gov Cell cycle arrest, often in the G1, S, or G2-M phases, provides the cell with an opportunity to repair the DNA damage. aacrjournals.org However, if the damage is too extensive to be repaired, the cell may enter a state of irreversible growth arrest known as senescence or undergo apoptosis. aacrjournals.org Apoptosis is a major mechanism of SN-38-induced cell death and is often mediated by the activation of caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov The disruption of the mitochondrial membrane potential is another event that can trigger the apoptotic cascade. nih.gov The specific cellular outcome can depend on the cell type and the extent of DNA damage. aacrjournals.org For instance, in some cell lines, SN-38 primarily induces apoptosis, while in others, a prolonged cell cycle arrest or senescence is observed. aacrjournals.org The p53 tumor suppressor protein plays a crucial role in mediating these responses to DNA damage. aacrjournals.org

Preclinical Pharmacological and Efficacy Studies of this compound

This compound is an antibody-drug conjugate (ADC) composed of a humanized monoclonal antibody, labetuzumab, linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. nih.govdtic.mil The antibody component targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a protein overexpressed on the surface of various cancer cells, including a significant percentage of colorectal and neuroendocrine prostate cancers. nih.govassaygenie.com This targeted delivery system is designed to increase the concentration of the cytotoxic payload at the tumor site while minimizing systemic exposure. assaygenie.com

Preclinical Pharmacological and Efficacy Studies of Labetuzumab Govitecan

In Vitro Studies of Compound Specificity and Cytotoxicity

Cell Line Selection and Characterization in Research Models

Researchers have utilized a variety of cancer cell lines to investigate the preclinical efficacy of labetuzumab govitecan. In studies focusing on neuroendocrine prostate cancer (NEPC), a panel of prostate cancer cell lines was used to evaluate CEACAM5 expression. The NEPC cell line NCI-H660 showed strong endogenous expression of CEACAM5. In contrast, the androgen receptor-negative (AR-) cell lines PC3 and DU145 had limited expression, and the androgen receptor-positive (AR+) LNCaP cell line was negative for CEACAM5 expression. researchgate.net To further investigate the compound's specificity, several CEACAM5-negative prostate cancer cell lines, including the AR+ line 22Rv1, the AR- line DU145, and the NEPC line MSKCC EF1, were engineered to stably express CEACAM5. nih.gov

For colorectal cancer research, human colon tumor xenograft models have been employed to assess the in vivo activity of this compound. The selection of these cell lines is crucial for understanding the compound's mechanism of action and its dependence on CEACAM5 expression for therapeutic effect.

Assessment of Compound Specificity and Cellular Uptake

The specificity of labetuzumab, the antibody component of this compound, was confirmed through its binding to prostate cancer cell lines with both native and engineered CEACAM5 expression. nih.gov Binding was observed in all cell lines expressing CEACAM5, including the natively positive NCI-H660 cell line and the engineered 22Rv1, DU145, and MSKCC EF1 lines. nih.gov No binding was detected in the corresponding isogenic CEACAM5-negative control cell lines. nih.gov

The cytotoxic activity of this compound was also shown to be specific to CEACAM5-expressing cells. urotoday.com This specificity is a key feature of the ADC, as it allows for the targeted delivery of the SN-38 payload to cancer cells, thereby enhancing its anti-tumor effect while potentially reducing off-target toxicity.

Evaluation of DNA Damage Induction in Cell Culture Models

This compound's mechanism of action involves the induction of DNA damage via its SN-38 payload, a topoisomerase I inhibitor. nih.gov Studies have shown that this compound induces double-strand DNA breaks in a CEACAM5-specific manner. researchgate.net This was demonstrated by measuring the intracellular levels of phosphorylated H2A histone family member X (γH2AX), a marker of DNA double-strand breaks. nih.gov

In the CEACAM5-positive 22Rv1 cell line, treatment with this compound resulted in a greater γH2AX signal compared to the CEACAM5-negative control 22Rv1 cell line and to treatment with a non-specific ADC (h679-SN-38). nih.gov In contrast, the unconjugated SN-38 induced γH2AX in both CEACAM5-positive and CEACAM5-negative 22Rv1 cells, highlighting the antigen-independent activity of the free drug. nih.gov Minimal γH2AX signal was observed in the DU145 and MSKCC EF1 cell lines, regardless of their CEACAM5 expression status, after treatment with this compound or the control ADC. nih.gov These findings confirm that this compound's ability to induce DNA damage is dependent on its specific binding to CEACAM5. nih.govnih.govresearchgate.net

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

Model Systems for Colorectal Cancer Research (e.g., Human Colon Tumor Xenografts)

Preclinical studies utilizing human colonic tumor xenograft models have demonstrated the in vivo activity of this compound. In these models, the ADC has shown the ability to prolong the median survival of mice with established tumors. medchemexpress.commedchemexpress.com For instance, in nude mice bearing subcutaneous LS174T human colon adenocarcinoma xenografts, treatment with this compound resulted in a longer median survival. medchemexpress.commedchemexpress.com Similarly, in a lung metastasis model using GW-39 human colon carcinoma cells, the ADC also extended median survival. medchemexpress.commedchemexpress.com These studies provide evidence of the anti-tumor efficacy of this compound in preclinical models of colorectal cancer. nih.gov

Model Systems for Other CEACAM5-Expressing Cancers (e.g., Neuroendocrine Prostate Cancer)

The therapeutic potential of this compound has also been extensively evaluated in preclinical models of NEPC, an aggressive form of prostate cancer. nih.gov In vivo studies using xenografts of the CEACAM5-positive NCI-H660 NEPC cell line in immunodeficient mice showed marked anti-tumor responses. nih.govdtic.mil Treatment with this compound led to the eradication of tumors in these models. nih.gov

Furthermore, the efficacy of this compound was tested in patient-derived xenograft (PDX) models of NEPC, which are considered more clinically relevant. fredhutch.org In PDX models from four different NEPC patients (LuCaP 49, LuCaP 145.1, and others), this compound treatment resulted in complete tumor responses. urotoday.comfredhutch.orgdtic.mil These compelling preclinical results in multiple xenograft and PDX models provided a strong rationale for the clinical investigation of this compound in patients with CEACAM5-positive NEPC. nih.govnih.govfredhutch.orgdtic.mil

Methodologies for Assessing Tumor Growth Modulation in Preclinical Models

The antitumor activity of this compound has been rigorously evaluated in various preclinical models, primarily utilizing human tumor xenografts in mice. acs.orgfirstwordpharma.com These models involve the subcutaneous implantation of human cancer cell lines, such as colorectal, pancreatic, and neuroendocrine prostate cancer, into immunocompromised mice. tandfonline.comoaepublish.comdtic.mil

Key methodologies for assessing the modulation of tumor growth include:

Tumor Volume Measurement: Regular measurement of tumor dimensions using calipers allows for the calculation of tumor volume over time, providing a direct assessment of treatment efficacy. dtic.mil

Comparison with Control Groups: The antitumor effects of this compound are compared against control groups, which may include untreated animals, animals receiving the unconjugated antibody (labetuzumab), or a non-targeting ADC. acs.org This allows for the determination of target-specific activity.

Dose-Response Studies: Evaluating different doses and administration schedules helps to identify the optimal therapeutic window and dosing regimen. acs.org

Combination Therapy Assessment: Preclinical studies have also explored the potential synergistic effects of this compound when combined with other therapeutic agents, such as bevacizumab. acs.org

Immunohistochemical (IHC) Analysis: Post-treatment tumor tissues are often analyzed by IHC to confirm the expression of the target antigen, CEACAM5, and to assess cellular changes induced by the treatment.

Flow Cytometry: This technique is used to determine the surface protein expression of CEACAM5 on cancer cell lines, confirming the suitability of the model for testing a CEACAM5-targeted therapy. researchgate.netaacrjournals.org

Preclinical Pharmacokinetics and Pharmacodynamics

The preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been extensively studied to understand its absorption, distribution, metabolism, and excretion, as well as its pharmacological effects on the body. nih.govscispace.comlarvol.com

Comparative Analysis of SN-38 Delivery and Distribution in Tumor Xenografts versus Free Drug

A pivotal aspect of preclinical research has been the comparison of SN-38 delivery to tumors by this compound versus the conventional administration of irinotecan (B1672180) (the prodrug of SN-38). Studies in human colonic tumor xenograft models have consistently demonstrated the superior ability of this compound to deliver SN-38 to the tumor site. nih.gov

Key findings include:

Enhanced Tumor Concentration: this compound delivers significantly higher concentrations of SN-38 to CEACAM5-expressing tumors compared to irinotecan. firstwordpharma.com Area under the curve (AUC) analysis revealed that SN-38 levels were approximately 11- and 16-fold higher in LS174T and GW-39 tumors, respectively, in animals treated with this compound. nih.gov

Increased Delivery Efficiency: When normalized for the equivalent dose of SN-38 administered, this compound has been shown to deliver over 300-fold more SN-38 to tumors than irinotecan. firstwordpharma.comnih.govlarvol.com

Reduced Systemic Exposure: Compared to irinotecan, this compound results in lower levels of SN-38 and its inactive glucuronidated form, SN-38G, in normal tissues such as the liver and small intestine. firstwordpharma.comnih.gov This targeted delivery is anticipated to reduce systemic toxicity.

Protection from Inactivation: The conjugation of SN-38 to the antibody protects it from premature glucuronidation, a major inactivation pathway for free SN-38. tandfonline.comoncotarget.com In mice treated with this compound, the AUC for SN-38G was 5- to 10-times lower than the AUC for SN-38. tandfonline.com

Parameter This compound Irinotecan Reference
Relative Tumor SN-38 AUC (LS174T Xenograft) ~11-fold higher1-fold nih.gov
Relative Tumor SN-38 AUC (GW-39 Xenograft) ~16-fold higher1-fold nih.gov
Normalized SN-38 Delivery to Tumor >300-fold more1-fold firstwordpharma.comnih.govlarvol.com
SN-38G Levels in Normal Tissue Significantly lowerHigher firstwordpharma.comnih.gov

Tumor Accretion Profiles and Sustained Payload Levels in Preclinical Models

Preclinical studies have demonstrated that this compound achieves selective and sustained accretion of SN-38 in tumor tissues. nih.gov

Following administration, the ADC gradually accumulates in CEACAM5-expressing tumors. While the total concentration of SN-38 in the serum decreases over time, a significant portion remains bound to the antibody for several days, indicating a gradual release of the payload. nih.gov This sustained presence of SN-38 in the tumor is a key advantage over irinotecan, where the free drug is cleared much more rapidly. tandfonline.com This prolonged exposure of cancer cells to the cytotoxic agent is believed to contribute to the enhanced antitumor efficacy observed in preclinical models. nih.gov

Impact of Drug-to-Antibody Ratio on Preclinical Pharmacokinetics

The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody, is a critical parameter that influences the properties of an ADC. For this compound, a near-homogeneous DAR of approximately 7.6 to 8 SN-38 molecules per antibody has been utilized. acs.org

Preclinical studies have indicated that a high DAR is beneficial for the efficacy of SN-38-based ADCs. oncotarget.com This high drug loading does not appear to negatively impact the binding affinity or the pharmacokinetic profile of the antibody. acs.orgoncotarget.com Biodistribution studies comparing this compound with the unconjugated labetuzumab antibody showed that while the conjugate cleared slightly faster from the blood, this did not adversely affect its uptake and retention in the tumor. acs.org The design of ADCs with a high DAR is a strategy to maximize the delivery of the cytotoxic payload to the tumor. mdpi.com

Evaluation of Systemic Exposure and Target Organ Distribution in Preclinical Models

The systemic exposure and distribution of this compound have been evaluated in preclinical models to understand its safety profile. nih.govscispace.com

Key observations include:

Serum Stability: A high percentage (>90%) of the SN-38 in the serum remains bound to the ADC over several days, minimizing the premature release of the toxic payload into the circulation. nih.gov

Reduced Normal Tissue Exposure: As previously mentioned, the levels of SN-38 and its inactive metabolite, SN-38G, are significantly lower in normal organs like the liver and intestines in animals treated with this compound compared to those treated with irinotecan. nih.gov This is a crucial finding, as it suggests a lower potential for off-target toxicities.

Pharmacokinetic Profile: In rabbits, biodistribution studies have been conducted to determine the pharmacokinetic parameters of both the intact ADC and the unbound SN-38. acs.org These studies help in understanding the clearance rate and half-life of the conjugate.

Tissue This compound Irinotecan Reference
Tumor High SN-38 levelsLower SN-38 levels nih.gov
Liver Lower SN-38 and SN-38G levelsHigher SN-38 and SN-38G levels nih.gov
Small Intestine Lower SN-38 and SN-38G levelsHigher SN-38 and SN-38G levels nih.gov
Serum >90% SN-38 bound to ADCRapid clearance of irinotecan nih.gov

Preclinical Immunogenicity Considerations

Immunogenicity, the propensity of a therapeutic protein to elicit an immune response in the host, is a potential concern for all biologic drugs, including ADCs. In the context of this compound, preclinical immunogenicity has been considered. nih.gov

While detailed preclinical immunogenicity data is often limited in public literature, the humanized nature of the labetuzumab antibody is intended to minimize the risk of an immune response. Clinical trial data from a phase I/II study in patients with metastatic colorectal cancer reported that no anti-drug/anti-antibody antibodies were detected. nih.gov This clinical finding aligns with the goal of using a humanized antibody to reduce immunogenicity.

Molecular Mechanisms of Acquired and Intrinsic Resistance to Antibody Drug Conjugates Adcs in Labetuzumab Govitecan Context

Antigen-Related Resistance Mechanisms

Resistance to ADCs like labetuzumab govitecan can arise from alterations related to the target antigen, CEACAM5. nih.gov These changes can prevent the ADC from binding to the tumor cell, thereby rendering it ineffective.

Alterations in Target Antigen (CEACAM5) Expression (e.g., Downregulation, Loss)

A primary mechanism of resistance is the downregulation or complete loss of CEACAM5 expression on the surface of tumor cells. nih.gov Since the antibody component of this compound specifically recognizes CEACAM5, a reduction in the number of these target antigens limits the amount of ADC that can bind and be internalized. This leads to a decreased intracellular concentration of the SN-38 payload, falling below the threshold required for effective cell killing. Preclinical models of ADC resistance have consistently shown that antigen downregulation is a common escape mechanism for cancer cells under the selective pressure of ADC treatment. aacrjournals.org For an ADC to be effective, the target antigen must be highly expressed on tumor cells with minimal expression in normal tissues. researchgate.net While CEACAM5 is overexpressed in a significant percentage of several cancers, its expression can be variable. frontiersin.orgoaepublish.com For instance, in non-small cell lung cancer (NSCLC), high CEACAM5 expression is observed in about 20% of patients. frontiersin.org

Antigen Mutation and Epitope Recognition Impairment

Mutations in the gene encoding the target antigen can also lead to resistance. While specific data on this compound is limited, studies on other ADCs have shown that mutations in the target protein can alter the epitope—the specific site where the antibody binds. massgeneral.org If the mutation occurs in the region of CEACAM5 that labetuzumab recognizes, it can impair or completely prevent the binding of the ADC. nih.gov For example, research on the ADC sacituzumab govitecan, which targets Trop-2, identified a missense mutation in the gene encoding Trop-2 in resistant tumor cells. massgeneral.orgascopost.com This mutation led to defective localization of the Trop-2 protein on the plasma membrane, reducing the binding of the ADC. ascopost.com Similar mechanisms could theoretically confer resistance to this compound if mutations arise in the CEACAM5 gene.

Heterogeneity of Target Expression within Tumor Microenvironment

Table 1: Antigen-Related Resistance Mechanisms to this compound

MechanismDescriptionPotential Consequence for this compound
Antigen Downregulation/LossReduction or complete loss of CEACAM5 protein expression on the tumor cell surface.Reduced ADC binding and internalization, leading to insufficient intracellular SN-38 concentration.
Antigen MutationGenetic alterations in the CEACAM5 gene that change the structure of the protein epitope.Impaired or abolished binding of the labetuzumab antibody to its target site. nih.govmassgeneral.org
Tumor HeterogeneityPresence of mixed populations of CEACAM5-positive and CEACAM5-negative cells within the same tumor.Survival and outgrowth of antigen-negative cancer cells, leading to therapeutic failure and relapse. nih.govascopubs.org

Intracellular Trafficking and Processing Impairments

Even if this compound successfully binds to CEACAM5 on the tumor cell surface, subsequent steps in its mechanism of action can be disrupted, leading to resistance. aacrjournals.orgresearchgate.net These steps involve the internalization of the ADC, its transport to lysosomes, and the release of the cytotoxic payload.

Dysfunctional Internalization Pathways

The efficacy of this compound depends on its efficient internalization following binding to CEACAM5. Labetuzumab is described as a slowly internalizing antibody. nih.gov While slower internalization can sometimes improve tumor penetration, it can also reduce the rate of payload delivery into the cell. aacrjournals.org Cancer cells can develop resistance by altering the endocytic pathways responsible for bringing the ADC into the cell. nih.govjci.org For instance, some resistant cells shunt ADCs into recycling endosomes, which transport the ADC back to the cell surface before it can be degraded in lysosomes, effectively ejecting the drug. Research on T-DM1 resistance has shown that resistant cells can internalize the ADC into caveolin-1-positive structures, which alters trafficking to lysosomes and prevents proper processing. jci.org Co-administration of a second, non-competing anti-CEACAM5 antibody has been shown in preclinical models to induce receptor cross-linking and accelerate internalization, thereby increasing the efficacy of an anti-CEA ADC, suggesting that the rate of internalization is a critical factor. aacrjournals.org

Lysosomal Dysfunction and Inefficient Payload Release

Once internalized, the ADC is trafficked to lysosomes, where acidic conditions and enzymes are meant to degrade the antibody and cleave the linker, releasing the SN-38 payload. viamedica.plaacrjournals.org Any disruption to lysosomal function can therefore confer resistance. researchgate.netresearchgate.net Mechanisms of lysosomal dysfunction include:

Elevated Lysosomal pH: Some resistant cells exhibit a higher lysosomal pH, which can inhibit the activity of the enzymes responsible for cleaving the linker and releasing the payload. researchgate.net this compound utilizes a pH-sensitive linker, making its cleavage dependent on the acidic environment of the lysosome. aacrjournals.org

Impaired Proteolytic Activity: A reduction in the activity of lysosomal proteases can lead to incomplete degradation of the antibody-linker complex, preventing the liberation of active SN-38. researchgate.net

Defective Payload Transport: After release in the lysosome, the payload must be transported into the cytoplasm to reach its target, topoisomerase I, in the nucleus. aacrjournals.org The loss or mutation of specific lysosomal transporter proteins, such as SLC46A3, has been implicated in resistance to other ADCs by preventing the payload from exiting the lysosome. researchgate.net

These impairments in intracellular processing effectively trap the ADC within the cell in an inactive state, preventing the cytotoxic payload from reaching its target and inducing cell death. aacrjournals.orgresearchgate.net

Table 2: Intracellular Trafficking and Processing Impairments

MechanismDescriptionPotential Consequence for this compound
Dysfunctional InternalizationAlterations in endocytic pathways, such as shunting the ADC to recycling endosomes instead of lysosomes.Reduced delivery of the ADC to lysosomes, preventing payload release. jci.org
Lysosomal AlkalizationIncrease in the internal pH of lysosomes.Inefficient cleavage of the pH-sensitive linker and reduced release of SN-38. researchgate.netaacrjournals.org
Reduced Proteolytic ActivityDecreased function of lysosomal enzymes that degrade the ADC.Incomplete processing of the ADC and failure to liberate the active payload. researchgate.net
Impaired Payload Efflux from LysosomeLoss or dysfunction of transporter proteins that move the payload from the lysosome to the cytoplasm.SN-38 is trapped within the lysosome and cannot reach its nuclear target, topoisomerase I. aacrjournals.orgresearchgate.net

Payload-Related Resistance Mechanisms

Resistance mechanisms related to the payload are those that directly interfere with the ability of the cytotoxic agent, in this case, SN-38, to exert its cell-killing effect after being released inside the cancer cell.

A primary mechanism of resistance to many chemotherapeutic agents, including the payload of this compound, is the enhanced efflux of the drug from the cancer cell. ascopubs.org This process is mediated by ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump substrates out of the cell. ascopubs.orgnih.gov The payload SN-38 is a known substrate for multiple ABC transporters. ascopubs.org Upregulation of these pumps can prevent SN-38 from reaching a sufficient intracellular concentration to induce DNA damage. ascopubs.orgglobenewswire.com

Research on sacituzumab govitecan, another ADC that also utilizes an SN-38 payload, has provided significant insights into this resistance mechanism. globenewswire.com Preclinical studies have shown that cancer cell lines made resistant to SN-38 overexpress ABC transporters. globenewswire.com The addition of specific inhibitors for these transporters was able to restore the cytotoxic effects of SN-38. globenewswire.com In mouse models with SN-38-resistant human gastric cancer, combining sacituzumab govitecan with an ABC transporter inhibitor resulted in a significant improvement in median survival compared to treatment with the ADC alone. globenewswire.com This suggests that the upregulation of efflux pumps is a clinically relevant resistance mechanism that could be overcome with combination therapies. ascopubs.orgglobenewswire.com

Table 1: Key ABC Transporters in ADC Payload Resistance

Transporter Gene Name Common Substrates Role in Resistance
P-glycoprotein (P-gp) ABCB1 SN-38, Paclitaxel, Doxorubicin Actively exports cytotoxic drugs from cancer cells, reducing intracellular concentration and efficacy. ascopubs.orgnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1) ABCC1 SN-38, Doxorubicin Contributes to multidrug resistance by pumping a wide range of drugs out of the cell. nih.gov
Breast Cancer Resistance Protein (BCRP) ABCG2 SN-38, Topotecan An important transporter in conferring resistance to topoisomerase inhibitors. nih.gov

Since SN-38's mechanism of action is the specific inhibition of topoisomerase I (TOP1), alterations in the target enzyme itself represent a direct pathway to resistance. nih.gov SN-38 functions by stabilizing the covalent complex formed between TOP1 and DNA, which obstructs the progression of DNA replication forks, leading to lethal double-strand breaks. Genetic mutations in the TOP1 gene can confer resistance by altering the structure of the enzyme, thereby reducing its affinity for the drug. nih.govresearchgate.net

Studies of acquired resistance to sacituzumab govitecan in patients with triple-negative breast cancer have identified specific mutations in the TOP1 gene in resistant metastatic lesions. ascopost.com For example, the canonical E418K resistance mutation has been documented. ascopost.com Other research has pointed to mutations like R364H in TOP1, which can change the structure of the drug-binding pocket and make the enzyme less susceptible to inhibition by the payload. researchgate.net The presence of these mutations means that even if the ADC successfully delivers SN-38 into the cell, the payload cannot effectively engage its target to induce cell death. ascopost.com

Table 2: Examples of TOP1 Alterations Leading to Resistance

Mutation Effect on TOP1 Consequence for ADC Efficacy
E418K Alters the drug-binding site. Confers resistance to SN-38 by preventing effective binding. ascopost.com
R364H Modifies the structure of the binding pocket. Renders the enzyme less susceptible to inhibition by the payload. researchgate.net

The cytotoxicity of this compound is ultimately caused by the induction of DNA double-strand breaks. researchgate.net Cells possess sophisticated DNA Damage Response (DDR) pathways to detect and repair such damage, maintaining genomic integrity. mdpi.com These pathways, including homologous recombination repair (HRR) and non-homologous end joining (NHEJ), are critical for cell survival after DNA damage. mdpi.com

Adaptations that enhance the efficiency of these DDR pathways can lead to resistance against DNA-damaging agents like SN-38. mdpi.comascopubs.org If a cancer cell can repair the DNA breaks caused by SN-38 more effectively, it can survive the therapeutic insult. Conversely, tumors with deficiencies in certain DDR pathways, such as those with deleterious BRCA1/2 mutations (a key component of HRR), are often more sensitive to agents that cause DNA damage, a concept known as synthetic lethality. nih.gov Therefore, the intrinsic DDR capacity of a tumor, as well as its ability to adapt and upregulate these repair mechanisms during therapy, is a crucial determinant of its sensitivity or resistance to this compound. researchgate.netmdpi.com

Alterations in Topoisomerase I Sensitivity and Activity

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME) comprises a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. This environment can present significant barriers to the efficacy of ADCs.

The physical structure of a solid tumor can impede the delivery of therapeutic agents. mdpi.com A dense stromal barrier, characterized by an extensive extracellular matrix and high interstitial fluid pressure, can physically hinder the diffusion of large molecules like ADCs from the vasculature into the tumor mass. mdpi.com This "binding-site barrier" can also occur when ADCs bind strongly to the first layer of cancer cells they encounter, preventing deeper penetration into the tumor. mdpi.com

However, ADCs like this compound, which carry a moderately potent payload, are often administered at higher doses compared to ADCs with ultra-potent toxins. researchgate.net At these higher concentrations, the ADC may be able to completely penetrate and saturate the tumor tissue, potentially overcoming distribution challenges and making the stromal barrier a less rate-limiting factor for efficacy. researchgate.net Nonetheless, poor vascularization and heterogeneous antigen expression within the tumor can still limit the effective and uniform delivery of the ADC to all cancer cells. mdpi.com

Tumor plasticity refers to the ability of cancer cells to change their phenotypic and functional states, often in response to therapeutic pressure. grandroundsinurology.commdpi.com A key example is lineage transformation, where a tumor changes its histological type, such as the transdifferentiation of prostate adenocarcinoma to neuroendocrine prostate cancer (NEPC) as a mechanism of resistance to androgen receptor-targeted therapies. researchgate.netgrandroundsinurology.com This transformation involves a fundamental shift in the cell's identity and gene expression, often leading to resistance to the initial therapy. grandroundsinurology.com

This phenomenon is highly relevant to this compound. Research has identified CEACAM5 as a cell surface marker that is frequently expressed in NEPC. researchgate.netsnmjournals.org This finding has opened a therapeutic window, as this compound can specifically target these otherwise resistant, transformed cells. grandroundsinurology.comsnmjournals.org Preclinical studies have shown that this compound can induce DNA damage and produce significant antitumor responses in CEACAM5-positive NEPC models. researchgate.netgrandroundsinurology.com While this plasticity represents a formidable resistance challenge for many therapies, the expression of CEACAM5 on transformed cells makes them a viable target for this compound, highlighting a unique therapeutic opportunity in a resistant disease state. snmjournals.orgsnmjournals.org

Table 3: Compound Names

Compound Name Description
This compound An antibody-drug conjugate targeting CEACAM5, composed of the antibody labetuzumab and the payload SN-38. medchemexpress.commedchemexpress.com
SN-38 The active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor. It is the cytotoxic payload in this compound. nih.gov

Role of Stromal Barrier in ADC Penetration

Epigenetic and Transcriptional Reprogramming in Resistance Development

The development of resistance to antibody-drug conjugates (ADCs) like this compound is a complex process that can be driven by fundamental changes in a cancer cell's epigenetic and transcriptional landscape. These modifications can alter the expression of the ADC's target antigen or activate cellular pathways that counteract the ADC's cytotoxic payload, leading to both intrinsic and acquired resistance.

A primary mechanism governing the efficacy of this compound is the epigenetic regulation of its target, the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). nih.govaacrjournals.orgnih.gov Research in aggressive forms of prostate cancer, such as neuroendocrine prostate cancer (NEPC), has revealed that this cancer type represents a distinct epigenetic state characterized by unique patterns of DNA methylation and chromatin accessibility. aacrjournals.org

Studies have identified the pioneer transcription factor ASCL1 as a key driver of this epigenetic and transcriptional reprogramming. nih.govnih.govpatsnap.comresearchgate.net ASCL1 can induce a neuroendocrine phenotype in prostate cancer cells. urotoday.com A crucial part of this reprogramming involves ASCL1's ability to increase the chromatin accessibility of the CEACAM5 gene's core promoter region. nih.govnih.govresearchgate.net This epigenetic remodeling leads to a subsequent increase in CEACAM5 transcription and protein expression on the cell surface, thereby sensitizing the cancer cells to this compound. nih.govaacrjournals.org

The link between a specific transcriptional program and sensitivity to this compound is also observed in other malignancies like small cell lung cancer (SCLC), which shares phenotypic characteristics with NEPC. aacrjournals.orgmdpi.com SCLC is categorized into molecular subtypes defined by key transcription factors, with the ASCL1-driven subtype (SCLC-A) being the most common. mdpi.com Notably, CEACAM5 is highly expressed in this ASCL1-driven subtype, making this compound a potential therapeutic agent for this specific molecular classification of SCLC. mdpi.comnih.gov

Therefore, resistance to this compound can emerge from the disruption of this ASCL1-mediated regulatory axis. Epigenetic silencing of the ASCL1 gene or downstream alterations that prevent its binding to the CEACAM5 promoter would lead to reduced target antigen expression. Furthermore, the concept of transcriptional plasticity, where cancer cells can shift between different transcriptional subtypes, presents a significant challenge. nih.gov A tumor initially classified as an ASCL1-driven, CEACAM5-positive subtype could evolve under therapeutic pressure, losing ASCL1 expression and CEACAM5 on the cell surface, thereby acquiring resistance to this compound. nih.gov

Detailed research findings on the regulation of CEACAM5 are summarized in the table below.

Cancer TypeKey Transcription FactorEpigenetic MechanismEffect on CEACAM5Implication for this compound
Neuroendocrine Prostate Cancer (NEPC)ASCL1Increased chromatin accessibility of the CEACAM5 core promoter. nih.govnih.govresearchgate.neturotoday.comIncreased expression. nih.govaacrjournals.orgpatsnap.comSensitizes tumors to the ADC. nih.govnih.gov
Small Cell Lung Cancer (SCLC-A subtype)ASCL1Drives the transcriptional program of the subtype. mdpi.comSignificantly higher expression compared to other subtypes. nih.govIdentified as a potential therapeutic agent for this subtype. mdpi.com
Prostate Cancer (Neuroendocrine transdifferentiation model)NeuroD1Did not significantly increase chromatin accessibility of the CEACAM5 core promoter. urotoday.comUpregulation observed, but direct epigenetic link to promoter accessibility was not shown for this factor. urotoday.comHighlights specificity of ASCL1 in direct epigenetic regulation of CEACAM5.

The interplay between key transcription factors and the epigenetic state of cancer cells is a critical determinant of both sensitivity and resistance to this compound.

Advanced Research Concepts and Future Directions for Labetuzumab Govitecan

Synergistic Combination Strategies in Preclinical Research

To broaden the efficacy of labetuzumab govitecan, preclinical research is investigating its use in combination with other anti-cancer agents. The goal is to leverage complementary mechanisms of action to overcome resistance and improve tumor control.

The integration of ADCs with immunotherapies, particularly immune checkpoint inhibitors (ICIs), is a promising area of investigation. explorationpub.comassaygenie.com The rationale behind this strategy lies in the potential for the ADC's cytotoxic payload to induce immunogenic cell death, thereby releasing tumor antigens and creating a more inflamed tumor microenvironment. This can, in turn, enhance the efficacy of ICIs that work by unleashing the body's own immune system against the cancer. ascopubs.orgaacrjournals.org

Preclinical models suggest that the SN-38 payload of this compound could have a synergistic effect with ICIs. aacrjournals.org For instance, irinotecan (B1672180), the prodrug of SN-38, has been shown in mouse models to augment T-cell activation mediated by anti-PD-L1 antibodies. aacrjournals.org Researchers propose using syngeneic tumor models with humanized immune systems to formally evaluate the synergy between this compound and checkpoint inhibitors, assessing endpoints such as Fc-mediated effector functions and identifying non-overlapping toxicity profiles. This approach aims to turn "cold" or non-immunoreactive tumors, like many microsatellite stable colorectal cancers, into "hot" tumors that are more susceptible to immunotherapy. ascopubs.orgdtic.mil

Preclinical studies have demonstrated that combining this compound with other targeted therapies can yield enhanced anti-tumor effects. nih.govoaepublish.com A notable example is the combination with bevacizumab, a VEGF inhibitor. This combination proved effective in preclinical models, suggesting that targeting tumor angiogenesis alongside direct cytotoxic delivery could be a powerful strategy. nih.govacs.org

Another avenue of exploration is the combination of this compound with other ADCs that target different tumor antigens. This approach, sometimes referred to as a "dual-ADC" strategy, could help address tumor heterogeneity, where cancer cells within the same tumor express different levels of target antigens. Preclinical studies with sacituzumab govitecan, another SN-38-based ADC targeting Trop-2, suggest that combining ADCs directed at complementary antigens can lead to enhanced cytotoxicity. A similar principle could be applied by combining this compound (targeting CEACAM5) with an ADC targeting a different, co-expressed antigen in colorectal or other solid tumors.

Table 1: Preclinical Combination Strategies for this compound

Combination AgentAgent ClassRationalePreclinical FindingReference(s)
BevacizumabVEGF InhibitorInhibit tumor angiogenesis to complement direct cytotoxic delivery.Augmented anti-tumor effects in human tumor xenografts. nih.govoaepublish.comacs.org
Checkpoint Inhibitors (e.g., anti-PD-L1)ImmunotherapySN-38 may induce immunogenic cell death, enhancing the immune response unleashed by checkpoint blockade.The prodrug of SN-38 (irinotecan) showed a supra-additive antitumor effect with an anti-PD-L1 antibody in mouse models. aacrjournals.org
Other ADCs (e.g., anti-Trop-2 ADC)Targeted TherapyAddress tumor heterogeneity by targeting multiple, complementary antigens.Combining ADCs with different targets has been shown to enhance cytotoxicity.

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. ascopubs.org this compound is designed to act within the TME; its linker is pH-sensitive, facilitating the release of the SN-38 payload in the acidic environment characteristic of tumors. This targeted release increases the drug concentration at the tumor site while minimizing systemic exposure. assaygenie.com

Future strategies aim to further manipulate the TME to boost the efficacy of this compound. Research in colorectal cancer has shown that altering the TME can improve responses to other therapies, such as ICIs. ascopubs.org One innovative approach involves using agents that specifically target physical aspects of the TME. For example, technologies like the pH-Low Insertion Peptide (pHLIP) are being explored to deliver therapeutic agents specifically to the acidic TME, which could be used to deliver a TME-modifying agent that acts synergistically with the SN-38 released from this compound. researchgate.net By breaking down barriers within the TME or altering its immune composition, such strategies could improve drug penetration and sensitize the tumor to the cytotoxic effects of the ADC.

Combination with Other Targeted Agents or ADCs

Novel Antibody Engineering Approaches for Labetuzumab Analogues

The development of next-generation ADCs involves refining each of their components, including the monoclonal antibody. oaepublish.com For this compound, this means exploring novel engineering approaches to create analogues with superior properties.

The effectiveness of an ADC is highly dependent on the antibody's ability to bind strongly and specifically to its target antigen on cancer cells, while avoiding healthy tissues. assaygenie.commdpi.com Labetuzumab is characterized by its high affinity for CEACAM5, which ensures precise targeting. assaygenie.com However, there is always a trade-off between affinity and specificity, as modifications to enhance binding to the target can sometimes increase off-target binding. nih.gov

This compound was developed using a proprietary linker technology that couples SN-38 to the antibody in a site-specific manner. nih.govselleckchem.com This method produces a relatively homogeneous ADC, with a consistent drug-to-antibody ratio (DAR) of approximately 7 to 8. acs.org Homogeneity is a critical feature of modern ADCs, as it leads to more predictable pharmacokinetics and a better-defined therapeutic window compared to older, stochastic conjugation methods that produced heterogeneous mixtures. nih.govnih.gov

Future research is focused on further advancing conjugation technologies to create even more uniform and stable ADCs. oup.com Newer site-specific methods, such as enzyme-assisted ligation or conjugation via engineered amino acids, aim to produce ADCs with a precise DAR (e.g., exactly 2 or 4) and enhanced stability. mdpi.comnih.gov Applying these next-generation conjugation technologies to create labetuzumab analogues could lead to improved manufacturing consistency, better stability in circulation, and an optimized balance between potency and safety. oaepublish.com

Optimization of Antibody Affinity and Specificity

Linker Chemistry Innovations for Enhanced Therapeutic Index

The therapeutic index of an antibody-drug conjugate (ADC) is critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Innovations in linker technology are a primary focus of ADC research, aiming to create linkers that are stable in systemic circulation but release the drug effectively within the tumor microenvironment. scientist.com This controlled release is essential for maximizing the drug's effect on cancer cells while minimizing off-target toxicity to healthy tissues. contractpharma.com

This compound utilizes a pH-sensitive linker, specifically the CL2A linker, to conjugate the humanized anti-CEACAM5 antibody, labetuzumab, to SN-38, the active metabolite of irinotecan. aacrjournals.orgnih.gov This linker is designed to be stable in the bloodstream and to release the SN-38 payload under the acidic conditions found within tumor cell lysosomes. aacrjournals.org The design of the CL2A linker is a key feature, as it attaches to a specific position on SN-38, which helps to maintain the drug in its active lactone form and protects it from premature inactivation while in circulation. aacrjournals.org

Preclinical studies have demonstrated the effectiveness of this design. In xenograft models, this compound delivered significantly higher concentrations of SN-38 to tumors compared to systemic administration of irinotecan. More than 90% of the SN-38 in the serum remained bound to the ADC, indicating minimal premature release of the payload. The pH-dependent nature of the CL2A linker facilitates the rapid and efficient release of SN-38 once the ADC is internalized into the acidic environment of the lysosome. aacrjournals.org However, research also indicates that some ADCs, including potentially this compound, may release their payload after binding to the target antigen on the cell surface without the need for internalization, a factor that could be significant for targets like CEACAM5 that may not internalize efficiently. semanticscholar.org The development of linkers that can be cleaved by specific enzymes present in the tumor microenvironment is another area of active research aimed at improving controlled payload release. nih.gov

FeatureDescriptionSource
Linker Type pH-sensitive (CL2A) aacrjournals.orgnih.gov
Payload SN-38 (active metabolite of irinotecan) nih.govassaygenie.com
Release Mechanism Hydrolysis in the acidic environment of tumor lysosomes aacrjournals.org
Stability High stability in systemic circulation, protecting the active lactone form of SN-38 aacrjournals.org

Exploration of this compound in Novel Cancer Research Models

The investigation of this compound has extended beyond its initial focus on colorectal cancer to other malignancies that express its target, carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). assaygenie.com This exploration into novel cancer models is crucial for understanding the full therapeutic potential of this ADC.

Recent research has identified distinct molecular subtypes of small cell lung cancer (SCLC), a particularly aggressive form of lung cancer. nih.gov One such subtype, SCLC-A, is driven by the transcription factor ASCL1 and is characterized by high expression of CEACAM5. nih.govmdpi.com This makes this compound a promising therapeutic candidate for this specific patient population. nih.govmdpi.com Studies have shown that CEACAM5 is highly expressed in ASCL1-driven SCLC, suggesting a potential targeted therapeutic strategy. mdpi.com

Beyond lung cancer, CEACAM5 expression has been identified as a key marker in neuroendocrine prostate cancer (NEPC), another aggressive malignancy with limited treatment options. nih.govsnmjournals.org Preclinical studies have shown that this compound can eradicate CEACAM5-positive NEPC xenografts and patient-derived xenograft (PDX) models. snmjournals.orgaacrjournals.org The expression of CEACAM5 in NEPC appears to be enriched compared to other subtypes of metastatic castration-resistant prostate cancer (mCRPC) and shows minimal overlap with other common prostate cancer targets. nih.gov This suggests that this compound could fill a critical therapeutic gap for patients with CEACAM5-positive NEPC. nih.govurotoday.com The successful preclinical results have provided a strong rationale for initiating clinical trials of this compound in this patient population. urotoday.com

Cancer TypeMolecular Subtype/MarkerRationale for this compoundSource
Small Cell Lung Cancer (SCLC) SCLC-A (ASCL1-driven)High expression of CEACAM5 nih.govmdpi.com
Neuroendocrine Prostate Cancer (NEPC) CEACAM5-positiveEradication of NEPC xenografts in preclinical models snmjournals.orgaacrjournals.org
Metastatic Colorectal Cancer (mCRC) CEACAM5-positiveInitial focus of clinical development researchgate.net

Tumor plasticity, the ability of cancer cells to change their characteristics and differentiation state, is a significant challenge in cancer therapy and contributes to treatment resistance. pnas.org In prostate cancer, for instance, tumors can evolve from an adenocarcinoma phenotype to a more aggressive neuroendocrine phenotype (NEPC), a process known as neuroendocrine transdifferentiation. pnas.org This lineage plasticity often involves changes in the expression of cell surface antigens, which has direct implications for targeted therapies like this compound. pnas.org

Preclinical models that recapitulate this tumor heterogeneity and plasticity are essential for evaluating the effectiveness of ADCs. dtic.mil Researchers are using genetically defined neuroendocrine transdifferentiation assays and patient-derived xenograft (PDX) models to study the regulation of CEACAM5 during this process. nih.govdtic.mil These models have shown that the transcription factor ASCL1 can drive the neuroendocrine reprogramming of prostate cancer, which is associated with increased CEACAM5 expression. nih.gov By tracing the lineage of cancer cells in these models, researchers can better understand how and when CEACAM5 becomes a viable target during tumor progression and how this compound might be most effectively used. nih.gov This research is critical for developing strategies to overcome resistance driven by tumor plasticity. nih.gov

Investigations in Molecular Subtypes of Lung Cancer (e.g., SCLC-A) and Other CEACAM5-Positive Malignancies

Methodological Advancements in ADC Research

The complexity of antibody-drug conjugates necessitates sophisticated analytical methods to fully characterize their behavior and to understand the mechanisms of response and resistance. drugtargetreview.com

To understand why some tumors respond to this compound while others are resistant, researchers are employing advanced genomic and proteomic techniques. mdpi.com By integrating data from genomics (DNA sequencing), transcriptomics (RNA expression), and proteomics (protein expression), a more comprehensive picture of the molecular landscape of tumors can be obtained. mdpi.com

In the context of this compound, these "proteogenomic" approaches are being used to analyze patient-derived xenograft (PDX) models and cell lines that are either sensitive or resistant to the drug. aacrjournals.org This involves detailed characterization of CEACAM5 expression levels, as well as the expression of other proteins that may influence drug response. nih.gov For example, multiplex immunofluorescence is used to characterize the expression of CEACAM5 and other clinically relevant antigens on tissue microarrays from metastatic tumors. nih.gov Furthermore, advanced mass spectrometry techniques are used to characterize ADC metabolites and quantify the amount of free versus conjugated payload, providing insights into the drug's pharmacokinetics and stability. drugtargetreview.com By correlating these molecular profiles with treatment outcomes, researchers can identify potential biomarkers of response and resistance, which is crucial for patient selection in clinical trials and for the development of next-generation ADCs. mdpi.com

Single-Cell Analysis for Understanding Heterogeneity

The efficacy of targeted therapies like this compound is profoundly influenced by the heterogeneity of antigen expression on tumor cells. Intratumoral heterogeneity, where cells within the same tumor exhibit distinct molecular and phenotypic profiles, presents a significant challenge for cancer treatment. oaepublish.comascopubs.orgmdpi.com Single-cell analysis, particularly single-cell RNA sequencing (scRNA-seq), has emerged as a powerful tool to dissect this complexity at an unprecedented resolution. oaepublish.comnih.gov This technology allows researchers to understand the varied expression of target antigens, such as Carcinoembryonic Antigen-related Cell Adhesion Molecule 5 (CEACAM5), within a tumor, providing insights that are missed by bulk tumor analysis. oaepublish.com

Research using single-cell analysis has revealed that the expression of therapeutically targeted molecules, including CEACAM5, can vary significantly within a patient's tumor. pnas.org For instance, in advanced prostate cancer, single-cell studies have shown that CEACAM5 expression is enriched in the neuroendocrine prostate cancer (NEPC) subtype and has minimal overlap with other common targets. patsnap.com This heterogeneity means that while some cancer cells may strongly express CEACAM5 and be susceptible to this compound, other subclones may have low or no expression, potentially leading to therapeutic resistance. ascopubs.orgpnas.org

Furthermore, single-cell transcriptomic analyses can identify gene regulatory networks that drive different cell states and corresponding antigen expression profiles. pnas.org Studies have used scRNA-seq to identify reliable markers for prescreening tumor samples to ensure a sufficient number of tumor cells are present for analysis, with CEACAM5 being identified as a key marker in lung adenocarcinoma. d-nb.info By providing a detailed map of the cellular composition of a tumor, single-cell analysis can help to predict response to treatment and inform the development of combination therapies designed to overcome the challenge of tumor heterogeneity. oaepublish.comnih.govassaygenie.com

Table 1: Findings from Single-Cell Analysis Relevant to CEACAM5-Targeted ADCs

Finding Implication for this compound Relevant Cancer Type(s) Citations
Heterogeneous expression of CEACAM5 within tumors. Efficacy may be limited to a subpopulation of tumor cells, potentially leading to incomplete response or resistance. Prostate Cancer, Lung Cancer pnas.orgd-nb.info
CEACAM5 expression is enriched in specific, aggressive subtypes. Provides a strong rationale for use in specific cancer subtypes, like NEPC, that may be resistant to other therapies. Neuroendocrine Prostate Cancer (NEPC) patsnap.com
Minimal expression overlap between CEACAM5 and other ADC targets (e.g., PSMA, TROP2). Suggests that CEACAM5-targeted therapy could treat tumors that are negative for other common targets. Prostate Cancer pnas.orgpatsnap.com
CEACAM5 identified as a reliable marker for tumor cells in scRNA-seq prescreening. Facilitates more accurate tumor-centric analyses, aiding in the detailed study of tumor microenvironments and heterogeneity. Lung Adenocarcinoma d-nb.info

Imaging Techniques for Preclinical Distribution and Target Engagement

Preclinical molecular imaging techniques are crucial for evaluating the in vivo performance of antibody-drug conjugates (ADCs) like this compound. researchgate.netnih.govnih.gov These methods provide quantitative data on the biodistribution, tumor penetration, and target engagement of the ADC, which are critical factors for predicting therapeutic success and potential toxicities. researchgate.netappliedclinicaltrialsonline.com By visualizing how the ADC behaves in a living system, researchers can optimize its design and increase the likelihood of successful clinical translation. nih.govnih.gov

One of the primary imaging modalities used is immuno-positron emission tomography (immunoPET). This technique involves radiolabeling the ADC with a positron-emitting radionuclide, such as Zirconium-89 (⁸⁹Zr). For example, studies with ⁸⁹Zr-labeled sacituzumab govitecan, an ADC that also utilizes a govitecan payload, have demonstrated specific and sustained accumulation in tumors with high target expression. snmjournals.org Such imaging allows for the noninvasive monitoring of target antigen status and can clearly visualize tumor morphology. snmjournals.org

Similarly, multimodal imaging conjugates have been developed for CEACAM5-targeted agents. A dual-labeled version of labetuzumab, conjugated with both a chelator for radiolabeling (e.g., with Indium-111) and a near-infrared fluorescent dye, has shown promise in preclinical models for colorectal cancer. researchgate.netnih.gov This approach enables both fluorescence and radioguided imaging, providing detailed information on tumor accumulation. researchgate.net These imaging studies are essential for confirming that the ADC specifically accumulates at the tumor site due to target binding and not just passive effects like leaky vasculature. nih.gov The data gathered, such as tumor-to-background ratios and the percentage of injected dose per gram (%ID/g) in the tumor, are vital for assessing the efficiency of drug delivery. snmjournals.org

Table 2: Preclinical Imaging Applications for Antibody-Drug Conjugates

Imaging Technique Purpose Key Metrics Findings for Targeted ADCs Citations
Immuno-PET Non-invasively quantify ADC biodistribution, tumor uptake, and target expression in vivo. Tumor uptake (%ID/g), Tumor-to-background ratio. Allows visualization of tumor morphology and demonstrates specific, sustained accumulation in target-positive tumors. snmjournals.org snmjournals.org
Fluorescence Imaging Visualize ADC distribution at a cellular level, often used in ex vivo tissue analysis. Signal intensity, Co-localization with tumor markers. Confirms target binding and cellular internalization in resected tumor tissues. researchgate.netnih.gov
Multimodal Imaging (Radio- and Fluorescence-labeling) Combines whole-body quantitative data (radio) with high-resolution tissue imaging (fluorescence). %ID/g, Signal intensity, Biodistribution patterns. Provides a comprehensive assessment of ADC performance from whole-body distribution down to microscopic localization. researchgate.net researchgate.netnih.gov

Theoretical Frameworks for Overcoming Resistance and Improving ADC Design

The long-term success of antibody-drug conjugates (ADCs), including this compound, depends on overcoming intrinsic and acquired resistance and on the continuous improvement of ADC design. explorationpub.comnih.gov A theoretical framework for advancing ADCs involves a multi-pronged approach targeting the antibody, linker, and payload, as well as addressing the complexities of tumor biology. appliedclinicaltrialsonline.comfrontiersin.org

One major hurdle is resistance to the cytotoxic payload. nih.gov this compound delivers SN-38, a topoisomerase I (TOP1) inhibitor. explorationpub.comnih.gov Resistance to this class of drugs can emerge through several mechanisms, including mutations in the TOP1 enzyme that reduce its binding affinity for the drug, increased expression of drug efflux pumps that remove the payload from the cell, or alterations in DNA damage repair pathways. researchgate.netresearchgate.netnih.govaacrjournals.org A recent study identified the emergence of specific TOP1 mutations in patients who developed resistance to TOP1-inhibitor ADCs, which were associated with cross-resistance to subsequent ADCs with similar payloads. nih.govaacrjournals.org

Strategies to improve ADC design are focused on enhancing the therapeutic window. aacrjournals.orgnih.gov This includes:

Optimizing Antibody Properties: Engineering antibodies with optimal affinity is critical. While high affinity can increase tumor uptake, very high affinity might create a "binding site barrier," limiting the ADC's penetration into the tumor core. nih.govfrontiersin.org Using antibody fragments or modifying affinity could improve tumor distribution. appliedclinicaltrialsonline.comnih.gov

Advanced Linker Technology: The stability of the linker is paramount. Early ADCs suffered from premature payload release, leading to systemic toxicity. nih.gov Newer, more stable linkers, including those that are cleaved only within the specific environment of the tumor cell lysosome, ensure the payload remains attached until it reaches its target. frontiersin.orgaacrjournals.org However, even stable linkers must release a permeable payload to exert a "bystander effect," killing adjacent antigen-negative tumor cells, which is crucial for overcoming tumor heterogeneity. nih.gov

Novel Payloads and Combination Therapies: To circumvent resistance, researchers are exploring ADCs with dual payloads or combining ADCs with other therapies like chemotherapy or immune checkpoint inhibitors. appliedclinicaltrialsonline.comexplorationpub.comnih.gov Combining an ADC with a drug that has a different mechanism of action can theoretically prevent clonal resistance. explorationpub.comnih.gov

Table 3: Mechanisms of Resistance to Topoisomerase I-Inhibitor ADCs and Improvement Strategies

Resistance Mechanism Description Strategy for Overcoming Resistance / Improving ADC Design Citations
Target Antigen Downregulation Tumor cells reduce the expression of the target antigen (e.g., CEACAM5) on their surface, preventing the ADC from binding. Develop ADCs with a potent bystander effect to kill antigen-negative neighboring cells. Use bispecific ADCs targeting two different antigens. ascopubs.orgnih.govresearchgate.net
Payload Resistance (TOP1 Mutations) Mutations in the TOP1 enzyme prevent the SN-38 payload from effectively binding and inducing DNA damage. Sequence ADC therapies with different payload mechanisms of action. Develop novel payloads that are effective against mutated targets. researchgate.netresearchgate.netnih.govaacrjournals.org
Drug Efflux Pumps Cancer cells overexpress transporter proteins (e.g., ABC transporters) that actively pump the cytotoxic payload out of the cell. Combine ADCs with inhibitors of efflux pumps. Design payloads that are poor substrates for these pumps. nih.govresearchgate.netresearchgate.net
Impaired ADC Internalization/Processing Alterations in the endocytic pathway prevent the ADC from being properly internalized and trafficked to the lysosome for payload release. Select targets known for efficient internalization. Design linkers that can be cleaved outside of the lysosome. nih.govresearchgate.net
Poor Tumor Penetration The physical size of the ADC and the "binding site barrier" effect can limit its ability to reach all cells within a solid tumor. Engineer smaller antibody fragments (e.g., Fabs). Optimize antibody affinity to balance binding and penetration. appliedclinicaltrialsonline.comnih.govfrontiersin.org

Q & A

Q. What is the mechanistic rationale behind labetuzumab govitecan's antibody-drug conjugate (ADC) design, and how does it enhance therapeutic specificity compared to conventional SN-38 administration?

Labetuzumab govitecombines a humanized anti-CEACAM5 monoclonal antibody with SN-38 (the active metabolite of irinotecan) via a pH-sensitive benzylcarbonate linker. This design enables targeted delivery of SN-38 to CEACAM5-expressing tumors, reducing systemic exposure and toxicity in normal tissues. Preclinical xenograft models demonstrated that the ADC delivers 11–16× higher SN-38 concentrations to tumors than irinotecan, with >90% of serum SN-38 remaining ADC-bound, minimizing premature release . The linker stabilizes SN-38's lactone ring, enhancing payload retention until internalization into acidic tumor microenvironments .

Q. Why is CEACAM5 a biologically relevant target for colorectal adenocarcinoma (CRC) therapy, and how is its expression validated in clinical cohorts?

CEACAM5 (carcinoembryonic antigen-related cell adhesion molecule-5) is overexpressed in >70% of CRC cases and correlates with advanced disease and poor prognosis. Its restricted expression in normal tissues (e.g., gastrointestinal epithelia) makes it a viable target for ADCs. Clinical trials of this compound required immunohistochemical (IHC) confirmation of CEACAM5 expression (≥50% tumor cells) for patient eligibility, ensuring target relevance . Researchers should validate CEACAM5 expression using standardized IHC protocols and correlate it with response rates to assess predictive value.

Q. What are the critical endpoints and dose-escalation strategies in phase I/II trials for ADCs like this compound?

Phase I/II trials for this compound focused on safety (dose-limiting toxicities), pharmacokinetics (PK), and preliminary efficacy (objective response rate, ORR; progression-free survival, PFS). The trial tested four dosing regimens: weekly 8 mg/kg, 10 mg/kg, or biweekly 4 mg/kg and 6 mg/kg. Dose escalation followed a 3+3 design, with MTD determined by grade ≥3 adverse events (AEs). Efficacy endpoints included RECIST v1.1 criteria for tumor response and plasma CEA reduction. Researchers should incorporate PK/pharmacodynamic (PD) sampling to monitor ADC stability and payload release .

Advanced Research Questions

Q. How do preclinical xenograft models inform optimal dosing schedules and payload delivery efficiency of this compound?

In LS174T and GW-39 CRC xenografts, this compound achieved tumor SN-38 AUC values 11–16× higher than irinotecan, with 30× greater delivery efficiency per SN-38 equivalent dose. Normal tissue (liver, intestine) SN-38 levels were significantly lower, supporting reduced off-target toxicity. These findings justified weekly dosing in clinical trials to maintain tumor exposure while minimizing cumulative toxicity. Researchers should use CEACAM5-positive PDX models and comparative PK/PD analyses to optimize dosing .

Q. What methodologies address tumor heterogeneity and resistance mechanisms in CEACAM5-targeted ADC therapy?

Resistance may arise from CEACAM5 downregulation, impaired ADC internalization, or upregulated drug efflux pumps. To mitigate this, researchers can:

  • Use multiplex IHC to quantify intratumoral CEACAM5 heterogeneity and correlate with response.
  • Combine ADCs with epigenetic modulators (e.g., HDAC inhibitors) to enhance antigen expression.
  • Employ RNA-seq to identify compensatory pathways (e.g., EGFR/MAPK) and design combination therapies .

Q. How can biomarkers beyond CEACAM5 expression improve patient stratification for this compound?

Circulating tumor DNA (ctDNA) analysis for mutations (e.g., KRAS, BRAF) and CEACAM5 splice variants may predict primary resistance. In the phase I/II trial, 38% of patients had reduced plasma CEA levels, correlating with tumor shrinkage. Researchers should integrate liquid biopsies and proteomic profiling to identify dynamic biomarkers of response .

Q. What statistical approaches are recommended for analyzing survival outcomes in heavily pretreated CRC cohorts with high interpatient variability?

Kaplan-Meier analysis with log-rank tests is standard for PFS/OS comparisons. However, in trials like the phase I/II study (median prior therapies = 5), Cox proportional hazards models should adjust for covariates (e.g., prior irinotecan exposure, CEACAM5 expression levels). Bootstrapping or Bayesian methods may address small sample sizes and heterogeneous responses .

Q. What experimental strategies validate the synergistic potential of combining this compound with immune checkpoint inhibitors or other ADCs?

Preclinical studies with sacituzumab govitecan (anti-Trop-2 ADC) suggest combining ADCs targeting complementary antigens enhances cytotoxicity. Researchers should:

  • Use syngeneic models with humanized immune systems to evaluate ADC-immune synergy.
  • Assess Fc-mediated effector functions (e.g., ADCC) of the naked antibody component.
  • Conduct dose-ranging matrix studies to identify non-overlapping toxicity profiles .

Methodological Guidance

Q. How should researchers standardize toxicity reporting in ADC clinical trials?

Use CTCAE v5.0 for AE grading, with special attention to:

  • Hematologic toxicity (neutropenia, anemia): Monitor absolute neutrophil counts weekly.
  • Gastrointestinal toxicity (diarrhea): Implement loperamide prophylaxis and dose delays for grade ≥3 events.
  • Infusion-related reactions: Premedicate with antihistamines/steroids .

Q. What in vitro assays best characterize ADC stability and payload release kinetics?

  • Plasma stability assays : Incubate ADC in human plasma (37°C) and quantify free SN-38 via HPLC.
  • Acidic buffer release studies : Expose ADC to pH 4.5–5.5 buffers (simulating lysosomal conditions) to measure linker cleavage efficiency.
  • Cell-based internalization assays : Use CEACAM5-positive cell lines (e.g., LS174T) with fluorescently labeled ADCs to track internalization and payload release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Labetuzumab Govitecan
Reactant of Route 2
Labetuzumab Govitecan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.